molecular formula C16H12N2O3S B460094 (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone CAS No. 496804-75-2

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

Cat. No.: B460094
CAS No.: 496804-75-2
M. Wt: 312.3g/mol
InChI Key: NCYJMRJPMMFBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone is a complex organic compound with the molecular formula C16H12N2O3S. This compound features a thienopyridine core fused with a benzodioxole moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thienopyridine core can be synthesized through the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with suitable electrophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
  • Ethanone, 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-

Uniqueness

What sets (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone apart from similar compounds is its unique combination of the thienopyridine and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-8-2-4-10-13(17)15(22-16(10)18-8)14(19)9-3-5-11-12(6-9)21-7-20-11/h2-6H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYJMRJPMMFBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.